(4Z)-hexadecenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

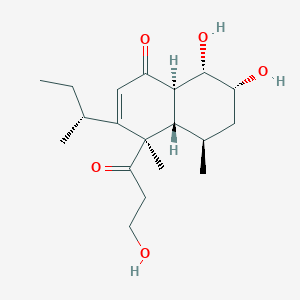

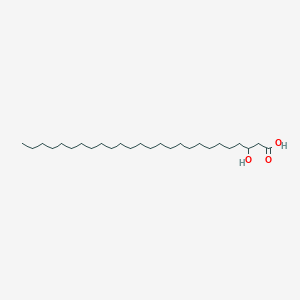

(4Z)-hexadecenoic acid is a hexadecenoic acid with a cis-double bond at position C-4.

Aplicaciones Científicas De Investigación

Myocardial Imaging

(4Z)-Hexadecenoic acid, specifically as 123I-hexadecenoic acid, has been studied for its potential in myocardial imaging. It is a terminally iodinated, 17-carbon fatty acid analog rapidly degraded in the myocardium. This compound could be useful for estimating regional myocardial perfusion and distinguishing viable ischemic tissue from infarcted tissue. High count rates achievable with the iodine label allow for qualitative multiprojection images or quantifiable single projection high count images in a relatively short time. This makes it a promising agent in cardiac imaging, especially for identifying ischemic defects in anginal patients without the need for stress induction (Poe et al., 1977).

Control of Disease-Carrying Mosquitoes

5-Hexadecenoic acid, a derivative of (4Z)-hexadecenoic acid, has been identified as potentially useful in controlling the disease-carrying mosquito Culex quinquefasciatus. This fatty acid is produced in the seeds of Kochia scoparia, and the isolation of acyl-acyl carrier protein desaturases from this species has facilitated functional characterization (Whitney et al., 2000).

Biomarker Development

Hexadecenoic fatty acids, including (4Z)-hexadecenoic acid, are seen as interesting targets in plasma lipidomic studies and biomarker development. Their various isomers have differing origins and roles in the body, such as signaling activity in adipose tissue or as components of sebum. The elucidation of these isomers, including their formation pathways and distribution in different lipid classes, can offer insights into metabolic processes and stress responses in the human body (Sansone et al., 2013).

Anti-Inflammatory Properties

Certain isomers of hexadecenoic acid, such as palmitoleic acid (cis-9-hexadecenoic acid), have been identified as having anti-inflammatory properties. These isomers are found in various cellular lipid pools and are mobilized in response to inflammatory stimuli. Their release and conversion into other lipid mediators could be crucial in understanding and harnessing their anti-inflammatory effects (Astudillo et al., 2020).

Propiedades

Nombre del producto |

(4Z)-hexadecenoic acid |

|---|---|

Fórmula molecular |

C16H30O2 |

Peso molecular |

254.41 g/mol |

Nombre IUPAC |

(Z)-hexadec-4-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-13H,2-11,14-15H2,1H3,(H,17,18)/b13-12- |

Clave InChI |

OXGMPGKZDZPDIF-SEYXRHQNSA-N |

SMILES isomérico |

CCCCCCCCCCC/C=C\CCC(=O)O |

SMILES canónico |

CCCCCCCCCCCC=CCCC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B1264545.png)

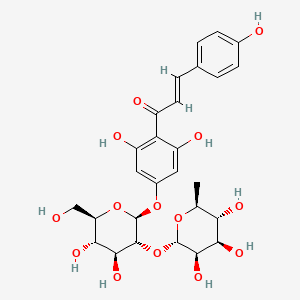

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B1264547.png)

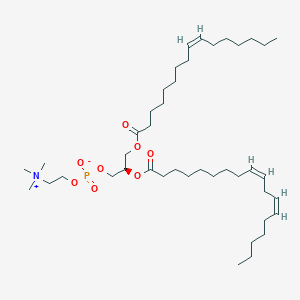

![1-[(9E)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264552.png)

![3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1264560.png)